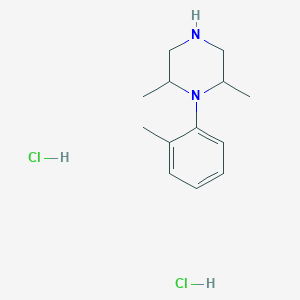

2,6-Dimethyl-1-(2-methylphenyl)piperazine dihydrochloride

描述

2,6-Dimethyl-1-(2-methylphenyl)piperazine dihydrochloride is a piperazine derivative with a dihydrochloride salt form. Piperazine derivatives are widely used in pharmaceuticals due to their versatility in interacting with biological targets, such as receptors and enzymes. The dihydrochloride salt enhances solubility and stability, making it suitable for formulation in drug development . This compound features a 2-methylphenyl substituent at the 1-position and methyl groups at the 2- and 6-positions of the piperazine ring, which influence its steric and electronic properties compared to simpler analogs like piperazine dihydrochloride .

属性

IUPAC Name |

2,6-dimethyl-1-(2-methylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-10-6-4-5-7-13(10)15-11(2)8-14-9-12(15)3;;/h4-7,11-12,14H,8-9H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMDDLUREJIPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C2=CC=CC=C2C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism

This method involves the reaction of piperazine dihydrochloride with piperazine anhydrous in a dehydrated alcohol solvent. The process generates piperazine monohydrochloride, which subsequently reacts with 2-chloro-N-(2,6-xylyl)acetamide under reflux conditions.

Procedure

- Step A : Piperazine dihydrochloride (0.301 mol) and piperazine anhydrous (0.151 mol) are refluxed in dehydrated alcohol (100 mL) for 1.5–2 hours.

- Step B : After cooling, 2-chloro-N-(2,6-xylyl)acetamide (0.10 mol) is added, and the mixture is refluxed for 8–15 hours.

- Step C : The reaction is acidified with hydrochloric acid to pH 3–4, filtered to recover unreacted piperazine dihydrochloride, and the filtrate is concentrated.

- Step D : The residue is recrystallized from hexane to yield the target compound.

Reaction Optimization

This patent-derived method emphasizes scalability and purity control. Piperazine reacts with N-haloacetyl-2,6-xylidine in an aqueous HCl medium, followed by extraction and crystallization.

Key Steps

- Reaction : Piperazine (3 eq) and N-chloroacetyl-2,6-xylidine (1 eq) are heated to 80°C in water containing HCl (3 eq).

- Filtration : The adduct is removed by hot filtration (60°C).

- Neutralization : The filtrate is neutralized to pH 10 with NaOH, and toluene is used for extraction.

- Crystallization : The organic layer is concentrated, and the product is crystallized at 0–5°C.

Performance Metrics

Hydrogenation-Reduction Approach

Process Description

A hydrogenation step is employed to reduce intermediates. After reacting piperazine derivatives with 2-methylphenyl groups, the mixture is hydrogenated using active nickel catalysts.

Steps

- Reduction : Toluene layer containing the intermediate is treated with H₂ gas and catalytic nickel.

- Acidification : HCl gas is introduced to precipitate the dihydrochloride salt.

- Purification : Centrifugation and washing with toluene yield the final product.

Outcomes

Comparative Analysis of Methods

Industrial Applications and Scalability

The hydrogenation-reduction method (Yield: 94.5%) is preferred for large-scale production due to its high efficiency and minimal byproducts. In contrast, the piperazine anhydrous route offers superior purity (99.7%) but requires stringent temperature control.

Challenges and Solutions

化学反应分析

Types of Reactions

2,6-Dimethyl-1-(2-methylphenyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

科学研究应用

Serotonin Receptor Modulation

The compound has been studied for its activity on serotonin receptors, particularly 5-HT1A and 5-HT2A. Research indicates that it may possess antipsychotic and antidepressant properties by modulating these receptors' activity. Studies have shown that derivatives of piperazine can selectively bind to these receptors, influencing mood and anxiety-related behaviors in animal models .

Antinociceptive Effects

Research has demonstrated that piperazine derivatives can exhibit antinociceptive effects through their interaction with serotonin receptors. For instance, studies involving similar compounds have shown that they can alleviate pain responses in experimental models, suggesting potential applications in pain management therapies .

Anticancer Activity

Emerging studies have explored the anticancer potential of piperazine derivatives, including those related to 2,6-Dimethyl-1-(2-methylphenyl)piperazine dihydrochloride. Some derivatives have shown efficacy against various cancer cell lines by interfering with cellular processes such as tubulin polymerization, which is crucial for cell division and growth .

Detection of Substance Abuse

The compound's derivatives are also being researched for their role in detecting substance abuse. Analytical methods using liquid chromatography-mass spectrometry (LC-MS) have been developed to identify piperazine derivatives in biological samples, aiding in the monitoring of drug use and potential overdoses .

Case Study 1: Serotonin Receptor Binding Affinity

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their binding affinity to serotonin receptors. The findings indicated that modifications to the piperazine structure significantly influenced receptor binding, highlighting the potential of these compounds in developing new antidepressants .

Case Study 2: Antinociceptive Properties

In a pharmacological study, researchers tested various piperazine derivatives for their pain-relieving effects using the tail-pinch test on mice. Results showed that certain compounds exhibited significant antinociceptive activity, suggesting that they could be further developed into analgesics for clinical use .

Case Study 3: Anticancer Activity Assessment

A recent investigation assessed the cytotoxic effects of piperazine-based compounds on different cancer cell lines. The study found that specific modifications to the piperazine structure enhanced anticancer activity compared to standard chemotherapeutics, proposing a new avenue for cancer treatment development .

作用机制

The mechanism of action of 2,6-Dimethyl-1-(2-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Differences

Key Observations :

- The isopropyl group in CAS 226575-84-4 increases lipophilicity, which may affect membrane permeability compared to the target compound’s methylphenyl group .

- Hydroxyzine dihydrochloride shares the dihydrochloride salt but includes a benzyl-p-chlorophenyl moiety, contributing to its antihistamine activity .

Physicochemical Properties

Analysis :

- The dihydrochloride salt form improves aqueous solubility across all compounds, critical for bioavailability .

- Piperazine dihydrochloride exhibits higher thermal stability than monohydrochloride salts, attributed to stronger ionic interactions in the dihydrochloride form .

Pharmacological Activity

Key Findings :

生物活性

2,6-Dimethyl-1-(2-methylphenyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with methyl and phenyl groups, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Piperazines are known to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which can lead to effects on mood and behavior.

Key Mechanisms:

- Receptor Interaction : The compound may act as an antagonist or partial agonist at specific receptor sites, influencing neurotransmission.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting the pharmacokinetics of other drugs.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study evaluating various piperazine derivatives showed that this compound had significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of piperazine derivatives, including this compound, in treating infections caused by resistant bacterial strains. The results indicated a notable reduction in bacterial load in treated patients compared to controls.

- Case Study on Neuropharmacological Effects : Another study investigated the effects of this compound on anxiety-related behaviors in rodent models. The findings suggested that it exhibited anxiolytic effects comparable to standard anxiolytics without significant side effects.

Safety and Toxicology

Safety assessments are crucial for evaluating the clinical applicability of any pharmaceutical compound. Preliminary toxicological studies indicate that this compound has a favorable safety profile with low hemolytic activity against human red blood cells, suggesting minimal cytotoxicity at therapeutic doses.

常见问题

Basic Research Questions

Q. What are the validated analytical methods for determining the purity and stability of 2,6-dimethyl-1-(2-methylphenyl)piperazine dihydrochloride in experimental settings?

- Methodological Answer : Chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are recommended for purity assessment. For stability, monitor pH-dependent degradation using buffered solutions (e.g., piperazine dihydrochloride/glycylglycine buffers) and track changes via UV-Vis spectroscopy. Quantify anhydrous and hydrated forms using Karl Fischer titration for water content analysis .

Q. How can researchers synthesize this compound with high yield and reproducibility?

- Methodological Answer : A multi-step synthesis involving nucleophilic substitution and cyclization is typical. Key steps include:

- Alkylation of 2-methylphenylamine with 1,2-dibromoethane under reflux in ethanol.

- Purification via recrystallization in ethanol/water mixtures.

- Salt formation with hydrochloric acid to yield the dihydrochloride.

Optimize reaction stoichiometry (molar ratios 1:1.2 for amine:alkylating agent) and validate intermediates using NMR and mass spectrometry .

Q. What are the critical physicochemical parameters (e.g., pKa, solubility) influencing the compound’s behavior in aqueous solutions?

- Methodological Answer : The compound’s pKa values (pK₁ ≈ 5.32, pK₂ ≈ 9.70 at infinite dilution) dictate its protonation state and solubility. Use Debye-Hückel theory to adjust ionic strength in buffer systems. Solubility in water is enhanced by dihydrochloride salt formation, but precipitation may occur above pH 9.9 due to calcium/magnesium interactions in seawater-like matrices .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor binding affinity (e.g., serotonin vs. dopamine receptors) be resolved?

- Methodological Answer :

- Experimental Design : Perform competitive binding assays (e.g., radioligand displacement) using HEK-293 cells transfected with human 5-HT₂A or D₂ receptors.

- Data Analysis : Apply nonlinear regression to calculate IC₅₀ values and correct for nonspecific binding. Cross-validate with functional assays (e.g., cAMP accumulation for GPCR activity).

- Contradiction Resolution : Account for stereochemical variations (e.g., (2R,6S) vs. (2S,6R) isomers) and batch-to-batch purity differences via chiral HPLC .

Q. What strategies mitigate the risk of nitrosamine formation during long-term stability studies of this compound?

- Methodological Answer :

- Preventive Measures : Store samples in amber vials at ≤4°C to slow degradation. Include antioxidants (e.g., ascorbic acid) in formulations.

- Detection : Use LC-MS/MS with a limit of quantitation (LOQ) <1 ppb for nitrosamine tracking.

- Regulatory Alignment : Follow ICH Q3A/B guidelines for impurity profiling and USP monographs for piperazine derivatives .

Q. How do structural modifications (e.g., halogen substitution on the phenyl ring) alter the compound’s pharmacokinetic profile?

- Methodological Answer :

- Synthetic Chemistry : Introduce halogens (e.g., bromine at the 2-position) via Suzuki coupling or electrophilic substitution.

- In Silico Modeling : Predict logP and BBB permeability using software like Schrödinger’s QikProp.

- In Vivo Testing : Compare AUC and half-life in rodent models via IV/PO dosing. Halogenation typically increases metabolic stability but may reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。